

An In-depth Technical Guide to 2'-Amino-3'-hydroxyacetophenone

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Compound of Interest

Compound Name: 2'-Amino-3'-hydroxyacetophenone

Cat. No.: B1265473

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This guide provides a comprehensive overview of **2'-Amino-3'-hydroxyacetophenone**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its core chemical properties, established synthesis protocols, and significant applications, with a focus on providing practical, field-proven insights.

Core Molecular and Physical Properties

2'-Amino-3'-hydroxyacetophenone, also known by its IUPAC name 1-(2-amino-3-hydroxyphenyl)ethan-1-one, is an aromatic organic compound. Its structure, featuring both an amino and a hydroxyl group on the phenyl ring, makes it a versatile precursor in organic synthesis.

Table 1: Physicochemical Properties of 2'-Amino-3'-hydroxyacetophenone

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	
Molecular Weight	151.16 g/mol	
IUPAC Name	1-(2-amino-3-hydroxyphenyl)ethanone	
CAS Number	64945-66-4	
Canonical SMILES	CC(=O)C1=C(C(=CC=C1)O)N	
InChI Key	DILGVACGOJNVTP-UHFFFAOYSA-N	
Appearance	Solid (powder/crystals)	
Melting Point	148-152 °C	
Boiling Point	353.3±42.0 °C (Predicted)	
Solubility	Soluble in organic solvents like DMSO and Methanol	

Synthesis and Mechanistic Insights

The synthesis of **2'-Amino-3'-hydroxyacetophenone** is a multi-step process that requires careful control of reaction conditions. A common and effective method involves the Fries rearrangement of 2-aminophenol acetate.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol outlines a standard laboratory procedure for the synthesis of **2'-Amino-3'-hydroxyacetophenone**.

Materials:

- 2-Aminophenol

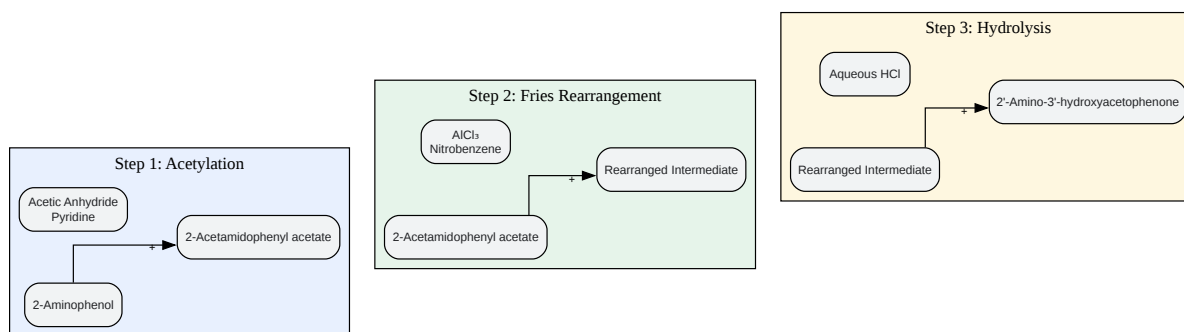
- Acetic anhydride
- Pyridine
- Aluminum chloride (AlCl_3)
- Nitrobenzene
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and safety equipment

Procedure:

- Acetylation of 2-Aminophenol:
 - In a round-bottom flask, dissolve 2-aminophenol in pyridine.
 - Cool the mixture in an ice bath.
 - Slowly add acetic anhydride dropwise while stirring.
 - Allow the reaction to proceed for 2-3 hours, then quench with cold water.
 - Extract the product, 2-acetamidophenyl acetate, with dichloromethane.
 - Wash the organic layer with dilute HCl , followed by NaHCO_3 solution, and finally with brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Fries Rearrangement:

- To a flask containing nitrobenzene, add anhydrous aluminum chloride.
- Heat the mixture to 60-70 °C.
- Add the 2-acetamidophenyl acetate obtained from the previous step in portions.
- Maintain the temperature and stir for 4-6 hours. The rearrangement is driven by the Lewis acid catalyst (AlCl_3), which facilitates the migration of the acetyl group to the ortho position of the phenolic ring.
- Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.
- The resulting solid is filtered, washed with cold water, and then with a cold solution of sodium bicarbonate to remove acidic impurities.
- Hydrolysis:
 - The intermediate product from the Fries rearrangement is then hydrolyzed by refluxing with aqueous HCl. This step removes the acetyl group from the amino moiety.
 - After cooling, the solution is neutralized with a base (e.g., NaOH) to precipitate the final product, **2'-Amino-3'-hydroxyacetophenone**.
 - The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure crystals.

Diagram: Synthesis Workflow



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